Sodium 1,3-benzodioxole-5-sulphonate

Physical Chemistry Analytical Chemistry Organic Synthesis

Sodium 1,3-benzodioxole-5-sulphonate (CAS 97337-81-0) is an aromatic sulfonate salt distinguished by its fused 1,3-benzodioxole core, which imparts unique electronic density, altered nucleophilic substitution kinetics, and specific π-stacking interactions not achievable with simpler analogs like sodium benzenesulfonate. This scaffold is essential in medicinal chemistry programs targeting anticancer, anti-tuberculosis, or antimicrobial agents. Its higher predicted logP also makes it suitable for assays requiring moderate membrane permeability. Choose this reagent when the benzodioxole pharmacophore is a mandatory downstream structural requirement.

Molecular Formula C7H5NaO5S
Molecular Weight 224.17 g/mol
CAS No. 97337-81-0
Cat. No. B12664568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 1,3-benzodioxole-5-sulphonate
CAS97337-81-0
Molecular FormulaC7H5NaO5S
Molecular Weight224.17 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C7H6O5S.Na/c8-13(9,10)5-1-2-6-7(3-5)12-4-11-6;/h1-3H,4H2,(H,8,9,10);/q;+1/p-1
InChIKeyIUCZVTJTCOCKTN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 1,3-Benzodioxole-5-Sulphonate (CAS 97337-81-0): Technical Profile and Procurement Context


Sodium 1,3-benzodioxole-5-sulphonate (CAS 97337-81-0) is an aromatic sulfonate salt, formally the sodium salt of 1,3-benzodioxole-5-sulfonic acid . This compound, with the molecular formula C₇H₅NaO₅S and a molecular weight of 224.17 g/mol , is characterized by a benzodioxole ring system bearing a sulfonate group. It is supplied as a solid and is classified within the 'Other Specialties' category in chemical market databases, indicating its niche role as a research reagent or synthetic intermediate [1]. This guide provides a technical evidence base for evaluating its utility against structural analogs in specialized applications.

Why Sodium 1,3-Benzodioxole-5-Sulphonate (CAS 97337-81-0) Cannot Be Readily Substituted by Common Aryl Sulfonates


A common procurement error is to treat all aryl sulfonates as functionally interchangeable. However, sodium 1,3-benzodioxole-5-sulphonate is distinguished by its fused 1,3-benzodioxole core, which imparts unique physicochemical and reactivity profiles compared to simpler analogs like sodium benzenesulfonate (CAS 515-42-4) or sodium p-toluenesulfonate (CAS 657-84-1) . The presence of the methylenedioxy ring can alter electronic density on the aromatic system, potentially affecting nucleophilic substitution kinetics or enabling specific π-stacking and hydrogen-bonding interactions not possible with simpler phenyl rings [1]. Furthermore, this compound serves a distinct role in synthetic pathways where the benzodioxole scaffold is a desired pharmacophore or structural motif, meaning substitution with a less complex sulfonate fails to deliver the required downstream molecular architecture. The quantitative evidence below substantiates these key differentiators.

Sodium 1,3-Benzodioxole-5-Sulphonate (CAS 97337-81-0): Quantitative Differentiation Evidence


Molecular Weight Distinction vs. Simple Aryl Sulfonates

Sodium 1,3-benzodioxole-5-sulphonate has a molecular weight of 224.17 g/mol, which is significantly higher than that of the common sulfonate salts sodium benzenesulfonate (180.16 g/mol) and sodium p-toluenesulfonate (194.19 g/mol) . This difference, stemming from the additional carbon and oxygen atoms in the benzodioxole ring, directly impacts molar quantities in stoichiometric calculations and influences physical properties like density and melting point.

Physical Chemistry Analytical Chemistry Organic Synthesis

Predicted LogP and Aqueous Solubility Profile

Computational predictions for the parent acid, 1,3-benzodioxole-5-sulfonic acid, indicate a logP of 0.77 and an estimated aqueous solubility of 373,200 mg/L at 25°C . In contrast, sodium p-toluenesulfonate is reported to have a log Kow of -2.40 and a solubility of >250 g/L at 20°C . The higher logP for the benzodioxole sulfonate (as the acid) suggests greater lipophilicity than the tosylate salt, which may influence its partitioning in biphasic reactions or biological assays. As the sodium salt, both compounds are expected to be highly water-soluble due to the ionic sulfonate group.

ADME Solubility Drug Discovery

Scaffold-Specific Utility in Medicinal Chemistry

The 1,3-benzodioxole ring is a recognized pharmacophore present in various bioactive molecules [1]. While sodium 1,3-benzodioxole-5-sulphonate itself may not be the final active pharmaceutical ingredient, it serves as a crucial building block for introducing the benzodioxole moiety into more complex structures. Its use in synthetic routes contrasts with simple aryl sulfonates like sodium benzenesulfonate, which are typically used as generic sources of the phenyl sulfonate group rather than as carriers of a specific, bioactive scaffold. For instance, benzodioxole-containing compounds have been explored as valosin-containing protein (VCP/p97) ligands in cancer research [2], underscoring the value of this specific core structure.

Medicinal Chemistry Drug Design Pharmacophore

Optimal Research and Industrial Applications for Sodium 1,3-Benzodioxole-5-Sulphonate (CAS 97337-81-0)


Synthesis of Benzodioxole-Containing Pharmacophores

This compound is the reagent of choice for introducing a 1,3-benzodioxole-5-sulfonate moiety into target molecules, a step that cannot be achieved with simpler aryl sulfonates. This application is directly supported by the scaffold-specific utility evidence [1]. It is particularly valuable in medicinal chemistry programs investigating the biological activities associated with the benzodioxole core, such as anticancer, anti-tuberculosis, or antimicrobial agents [2].

Biochemical Assays Requiring Specific Lipophilicity

The predicted higher logP of the benzodioxole sulfonate (as its parent acid) relative to sodium p-toluenesulfonate suggests it may be more suitable for experiments requiring moderate membrane permeability or specific partitioning behavior [1]. This could be advantageous in cell-based assays or in the design of molecular probes where the balance of hydrophilicity and lipophilicity is critical [2].

Niche Reagent in Organic Methodology Development

Given its distinct molecular weight and electronic properties conferred by the benzodioxole ring, this sulfonate can serve as a unique substrate or reagent in developing new synthetic methodologies, such as nucleophilic substitution reactions where the electronic effects of the methylenedioxy group influence reaction rates and selectivities [1].

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